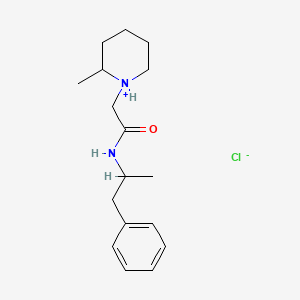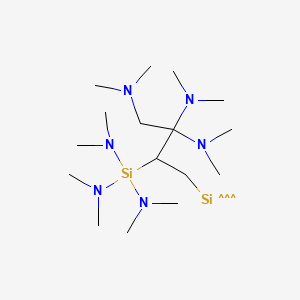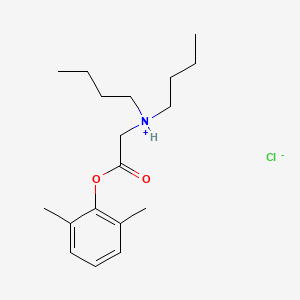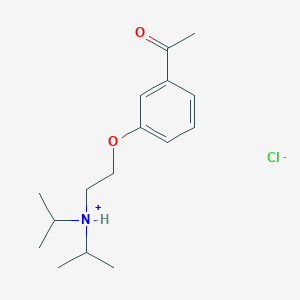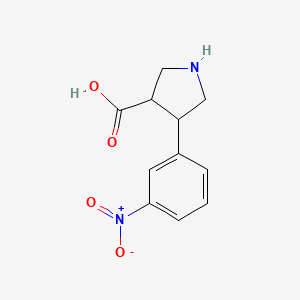
4-(3-Nitrophenyl)pyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-4-(3-nitrophenyl)pyrrolidine-3-carboxylic acid is a chemical compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities. The presence of a nitrophenyl group and a carboxylic acid moiety in this compound makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-(3-nitrophenyl)pyrrolidine-3-carboxylic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the nitrophenyl and carboxylic acid groups. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a nitro-substituted benzaldehyde can lead to the formation of the desired pyrrolidine derivative .
Industrial Production Methods
Industrial production of trans-4-(3-nitrophenyl)pyrrolidine-3-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction parameters, such as temperature and pressure, can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Trans-4-(3-nitrophenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as hydrogen gas or metal hydrides for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as solvent choice and temperature, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield trans-4-(3-aminophenyl)pyrrolidine-3-carboxylic acid, while substitution reactions can lead to various substituted pyrrolidine derivatives .
Aplicaciones Científicas De Investigación
Trans-4-(3-nitrophenyl)pyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to bioactive molecules.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mecanismo De Acción
The mechanism of action of trans-4-(3-nitrophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The nitrophenyl group can participate in various binding interactions, while the pyrrolidine ring can enhance the compound’s stability and bioavailability. The exact pathways and targets depend on the specific biological context and the derivatives being studied .
Comparación Con Compuestos Similares
Similar Compounds
Trans-4-(4-nitrophenyl)pyrrolidine-3-carboxylic acid: Similar structure but with the nitro group at the 4-position.
Trans-4-(2-nitrophenyl)pyrrolidine-3-carboxylic acid: Similar structure but with the nitro group at the 2-position.
Trans-4-(3-aminophenyl)pyrrolidine-3-carboxylic acid: A reduced form with an amino group instead of a nitro group.
Uniqueness
Trans-4-(3-nitrophenyl)pyrrolidine-3-carboxylic acid is unique due to the specific positioning of the nitro group, which can influence its reactivity and biological activity. The combination of the nitrophenyl and carboxylic acid groups with the pyrrolidine ring provides a distinct chemical profile that can be exploited in various research and industrial applications .
Propiedades
Número CAS |
1049978-19-9 |
|---|---|
Fórmula molecular |
C11H12N2O4 |
Peso molecular |
236.22 g/mol |
Nombre IUPAC |
4-(3-nitrophenyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C11H12N2O4/c14-11(15)10-6-12-5-9(10)7-2-1-3-8(4-7)13(16)17/h1-4,9-10,12H,5-6H2,(H,14,15) |
Clave InChI |
FQRPQUABFIUZMG-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(CN1)C(=O)O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![benzyl N-[1-[cyclohexyl(cyclohexylcarbamoyl)amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B15342962.png)
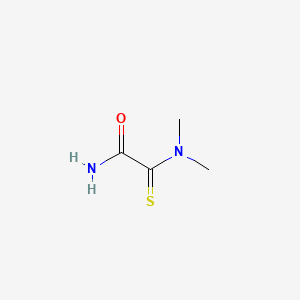

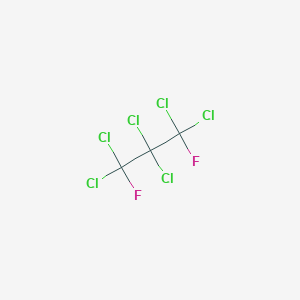
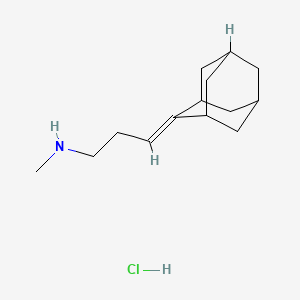

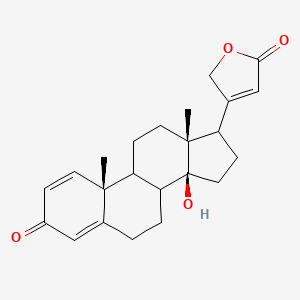
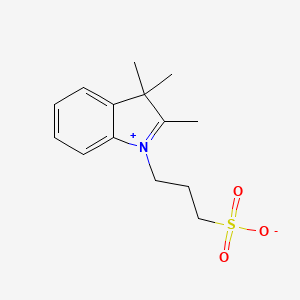
![diethyl-[2-[(2,4,6-trimethylphenyl)carbamoyloxy]cyclohexyl]azanium;chloride](/img/structure/B15343015.png)
